Hydantoin, 5-methyl-5-veratryl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

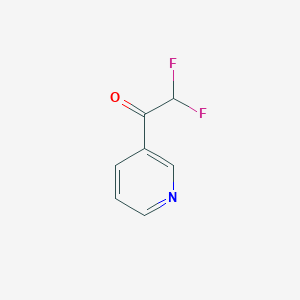

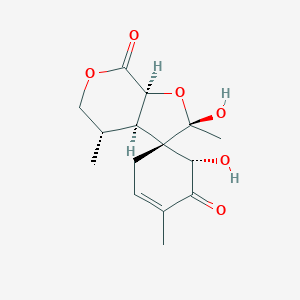

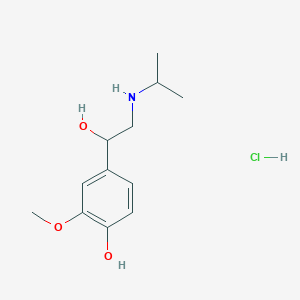

Hydantoin, 5-methyl-5-veratryl-, is a derivative of hydantoin, a heterocyclic organic compound . It is used in laboratory chemicals . The compound is of pharmaceutical importance and has been the subject of various studies .

Synthesis Analysis

Hydantoin was first isolated in 1861 by Adolf von Baeyer in the course of his study of uric acid . Friedrich Urech synthesized 5-methylhydantoin in 1873 from alanine sulfate and potassium cyanate in what is now known as the Urech hydantoin synthesis . A conventional regioselective chemical transformation of 5-methylene hydantoins to 5-aminomethyl-substituted hydantoins or to 5-amino-5-methyl-disubstituted hydantoins has been described .Molecular Structure Analysis

The molecular structure of Hydantoin, 5-methyl-5-veratryl-, is similar to that of other hydantoin derivatives . The structure-property relationship of anticonvulsant hydantoin derivatives has been studied, with satisfactory correlations found between hydrogen bonding properties and solute size .Chemical Reactions Analysis

In connection with studies on hydantoin derivatives, a conventional regioselective chemical transformation of 5-methylene hydantoins to 5-aminomethyl-substituted hydantoins or to 5-amino-5-methyl-disubstituted hydantoins has been described . The one-pot protocol allowed the connective synthesis of a range of 5,5-disubstituted hydantoins bearing electronically diverse aryl substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of Hydantoin, 5-methyl-5-veratryl-, are similar to those of other hydantoin derivatives . The effects of solvent dipolarity/polarizability and solvent-solute hydrogen bonding interactions have been analyzed .Safety And Hazards

Orientations Futures

Research into hydantoin derivatives, including Hydantoin, 5-methyl-5-veratryl-, continues to be of interest. Recent studies have focused on the synthesis of new hydantoin derivatives and their potential applications in the construction of biologically active molecules . The development of novel antiplatelet agents with an alternative mechanism of action is one area of focus .

Propriétés

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(11(16)14-12(17)15-13)7-8-4-5-9(18-2)10(6-8)19-3/h4-6H,7H2,1-3H3,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCMSORQDRGJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008699 |

Source

|

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydantoin, 5-methyl-5-veratryl- | |

CAS RN |

892-02-4 |

Source

|

| Record name | 2,4-Imidazolidinedione, 5-((3,4-dimethoxyphenyl)methyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)

![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)